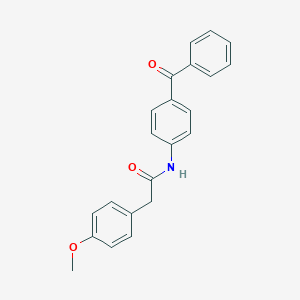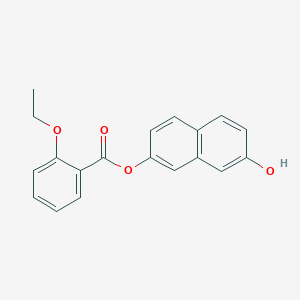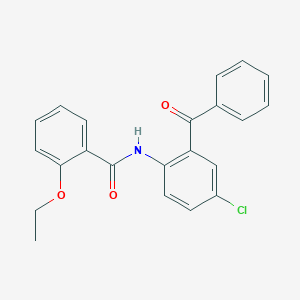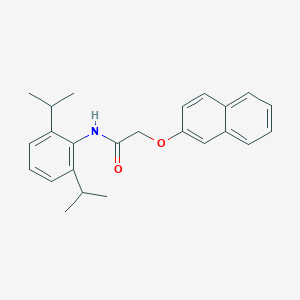
5-Hydroxy-1-naphthyl 4-tert-butylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-1-naphthyl 4-tert-butylbenzoate, also known as HNB, is a small molecule that has gained increasing attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate varies depending on its application. In medicine, 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate has been shown to inhibit the expression of pro-inflammatory cytokines and activate antioxidant enzymes, which contribute to its anti-inflammatory and antioxidant activities. In cancer cells, 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate has been shown to induce apoptosis and inhibit cell proliferation by targeting multiple signaling pathways. In biology, 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate acts as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation.
Biochemical and Physiological Effects
5-Hydroxy-1-naphthyl 4-tert-butylbenzoate has been shown to have various biochemical and physiological effects, including reducing inflammation, scavenging reactive oxygen species, inducing apoptosis, and inhibiting cell proliferation. In addition, 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate has been shown to have low toxicity and high biocompatibility, making it a promising candidate for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Hydroxy-1-naphthyl 4-tert-butylbenzoate has several advantages for lab experiments, including its high stability, solubility, and fluorescence intensity. However, 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate also has some limitations, such as its relatively high cost and limited availability. In addition, the synthesis of 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate requires specialized equipment and expertise, which may limit its accessibility to researchers.
Direcciones Futuras
There are several future directions for 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate research, including the development of new synthesis methods to improve the yield and reduce the cost of 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate, the exploration of its potential applications in other fields such as environmental science and energy storage, and the investigation of its mechanism of action at the molecular level. In addition, the development of 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate-based materials and devices for biomedical and technological applications is an exciting area of research that has great potential for future advancements.
Conclusion
In conclusion, 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate is a small molecule that has shown great potential for various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. Further research on 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate is needed to fully explore its potential and advance our understanding of its properties and applications.
Métodos De Síntesis
The synthesis of 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate involves the reaction between 5-hydroxy-1-naphthoic acid and 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through a series of steps. The yield of 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Aplicaciones Científicas De Investigación
5-Hydroxy-1-naphthyl 4-tert-butylbenzoate has been extensively studied for its potential applications in various fields, including medicine, biology, and materials science. In medicine, 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In biology, 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate has been used as a fluorescent probe for imaging cellular structures and detecting biomolecules. In materials science, 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate has been incorporated into polymers to enhance their mechanical and thermal properties.
Propiedades
Fórmula molecular |
C21H20O3 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
(5-hydroxynaphthalen-1-yl) 4-tert-butylbenzoate |
InChI |
InChI=1S/C21H20O3/c1-21(2,3)15-12-10-14(11-13-15)20(23)24-19-9-5-6-16-17(19)7-4-8-18(16)22/h4-13,22H,1-3H3 |
Clave InChI |
FOGCZBILDSZTOO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C=CC=C3O |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-ethoxybenzamide](/img/structure/B290525.png)

![Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290528.png)
![Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290530.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290533.png)
![N-(2-ethoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290537.png)
![N-(2-chlorophenyl)-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290538.png)